Conformational Rigidity and Steric Hindrance Relative to 1-(Oxetan-3-yl)piperazine and 2-Methyl-1-(oxetan-3-yl)piperazine
The 3,3-dimethyl substitution on the piperazine ring introduces significant conformational constraints and steric bulk that differentiate this compound from simpler oxetane-piperazine analogs. In 3,3-dimethyl-1-(oxetan-3-yl)piperazine, the gem-dimethyl group locks the piperazine ring into a restricted chair conformation with both methyl groups in equatorial positions, minimizing 1,3-diaxial interactions and reducing ring flipping frequency compared to unsubstituted 1-(oxetan-3-yl)piperazine or 2-methyl-1-(oxetan-3-yl)piperazine . This conformational restriction is expected to influence target binding orientation and entropic penalty. Quantitatively, the number of rotatable bonds in 3,3-dimethyl-1-(oxetan-3-yl)piperazine is reduced to 1, compared to 2 rotatable bonds for 1-(oxetan-3-yl)piperazine and 2-methyl-1-(oxetan-3-yl)piperazine, as calculated from SMILES strings (target: CC1(C)CN(C2COC2)CCN1; comparator: C1CN(CCN1)C2COC2) . Additionally, the molecular volume of the gem-dimethyl group is approximately 28.2 ų, which occupies a significantly larger steric footprint than a single methyl group (≈13.9 ų) and adds distinct hydrophobic bulk adjacent to the oxetane binding vector [1].
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 1 rotatable bond |
| Comparator Or Baseline | 1-(Oxetan-3-yl)piperazine: 2 rotatable bonds; 2-Methyl-1-(oxetan-3-yl)piperazine: 2 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond (50% reduction) |
| Conditions | Calculated from SMILES using standard rotatable bond counting rules (excluding terminal methyl groups) |
Why This Matters
Reduced rotatable bond count correlates with lower entropic penalty upon target binding, which can translate to improved binding affinity and selectivity in medicinal chemistry optimization.
- [1] Veber DF, Johnson SR, Cheng HY, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. View Source
